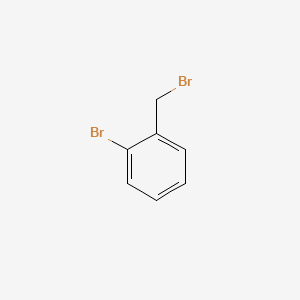

2-Bromobenzyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

1-bromo-2-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSYGJNFCREHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063022 | |

| Record name | 2-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3433-80-5 | |

| Record name | 2-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromobenzyl Bromide

Photochemical and Radical-Initiated Bromination Strategies

Photochemical and radical-initiated reactions offer effective pathways for the selective bromination of the benzylic position of toluene (B28343) derivatives. These methods leverage the generation of bromine radicals to achieve the desired transformation.

Controlled Bromination of ortho-Bromotoluene

The direct bromination of ortho-bromotoluene at the benzylic position is a primary route to 2-bromobenzyl bromide. This process requires careful control to favor the desired product over other brominated species.

The successful synthesis of this compound from ortho-bromotoluene hinges on the meticulous optimization of several key reaction parameters.

Temperature: The reaction is typically conducted at the boiling point of the solvent, such as carbon tetrachloride, to ensure sufficient energy for radical initiation. prepchem.com Heating the reaction mixture to reflux is a common practice. prepchem.com

Irradiation: Photochemical initiation is a critical component of this methodology. The use of a 500-watt photolamp provides the necessary energy to cleave the bromine-bromine bond, generating the bromine radicals that initiate the chain reaction. prepchem.com Irradiation is a key factor in promoting the desired benzylic bromination over aromatic ring substitution. beilstein-journals.orgpsu.edu In some procedures, a 300W tungsten lamp is employed to facilitate the radical benzylic bromination after an initial period of thermal reaction. chemicalbook.com

Bromine Addition Rate: The rate at which bromine is introduced into the reaction mixture is crucial for controlling the reaction and minimizing side products. A slow, dropwise addition of elemental bromine is recommended. prepchem.com The rate should be adjusted so that the color of the refluxing solvent remains nearly colorless, indicating that the bromine is being consumed as it is added. prepchem.com This controlled addition helps to maintain a low, steady concentration of bromine, which favors monobromination at the benzylic position. newera-spectro.com The entire monobromination process can take between 30 minutes and 2 hours. prepchem.com

A typical laboratory procedure involves dissolving ortho-bromotoluene in dry carbon tetrachloride, heating the solution to a boil, and then adding elemental bromine dropwise while irradiating the mixture with a high-wattage lamp. prepchem.com After the reaction is complete, the product is isolated by washing the reaction mixture with water and aqueous sodium bicarbonate, followed by drying and vacuum distillation to yield this compound. prepchem.com

While radical bromination is often initiated by light, Lewis acid catalysts like iron and aluminum bromide can also play a significant role, particularly in one-pot syntheses starting from toluene. These catalysts are typically associated with electrophilic aromatic substitution (bromination of the benzene (B151609) ring). quora.com

In a one-pot synthesis starting from toluene, iron powder can be used as a catalyst. chemicalbook.com The reaction first proceeds with the electrophilic aromatic substitution of toluene, catalyzed by iron, to form ortho-bromotoluene. Following this, the reaction conditions are changed, often by introducing light, to initiate the radical bromination of the benzylic methyl group of the newly formed ortho-bromotoluene. Iron(II) bromide has also been described as a catalyst for chemo- and site-selective benzylic C-H bromination. sdu.edu.cn

It is important to note that the presence of Lewis acids like iron or aluminum bromide under non-photochemical conditions typically directs bromination to the aromatic ring. quora.comoup.com Therefore, in the synthesis of this compound from ortho-bromotoluene, the key is to employ radical initiators like light, while the influence of Lewis acids is more relevant in multi-step, one-pot procedures starting from toluene itself.

One-Pot Syntheses from Toluene Derivatives

One-pot syntheses offer a more streamlined and efficient approach to producing this compound by minimizing the need for isolating intermediates.

A notable one-pot method utilizes a combination of sodium bromate (B103136) (NaBrO₃) and sodium bromide (NaBr) as the source of bromine. guidechem.com This system avoids the direct handling of hazardous liquid bromine. In an acidic medium, these two salts react to generate bromine in situ.

The synthesis involves charging a reaction vessel with toluene, sodium bromate, sodium bromide, and a solvent like carbon tetrachloride. guidechem.com The mixture is heated to reflux, and sulfuric acid is added slowly. guidechem.com This generates the bromine necessary for the reaction. A key advantage of this method is the use of cost-effective and readily available reagents. guidechem.com

| Reagent/Condition | Role in the Synthesis |

| Toluene | Starting material |

| Sodium Bromate (NaBrO₃) | Oxidizing agent, source of bromine |

| Sodium Bromide (NaBr) | Source of bromide ions |

| Sulfuric Acid | Creates acidic medium for in situ bromine generation |

| Carbon Tetrachloride | Solvent |

| Reflux | Provides necessary reaction temperature |

This method has been shown to produce this compound with a yield of 82% under optimized conditions. guidechem.com

To facilitate the radical bromination of the benzylic position, a radical initiator is essential. Azobisisobutyronitrile (AIBN) is a commonly used initiator in these one-pot syntheses. guidechem.comresearchgate.net

AIBN decomposes upon heating (typically above 40 °C) to form two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. wikipedia.org These carbon-centered radicals are effective at initiating the radical chain reaction required for benzylic bromination. researchgate.netwikipedia.org The use of AIBN is often preferred over other initiators like benzoyl peroxide due to safety considerations and cleaner reaction profiles. beilstein-journals.orgwikipedia.org

In the one-pot synthesis using sodium bromate and sodium bromide, a solution of AIBN in a solvent like carbon tetrachloride is added to the refluxing reaction mixture after the initial in situ generation of bromine. guidechem.com This initiates the selective bromination of the methyl group of the toluene derivative. The combination of in situ bromine generation and a radical initiator like AIBN provides an efficient and effective route to this compound. guidechem.com

Electrochemical Approaches to Bromination

Electrochemical synthesis offers a compelling alternative to conventional methods by using electricity to drive chemical reactions, often providing higher selectivity and milder reaction conditions. In the context of bromination, electrochemistry allows for the in-situ generation of reactive bromine species from bromide salts, avoiding the direct handling of hazardous liquid bromine. nih.gov

Recent studies have focused on optimizing electrode materials and reaction conditions to improve efficiency. For instance, the electrochemical bromination of arenes can achieve Faradaic efficiencies—a measure of how efficiently charge is transferred to produce the desired product—surpassing 90%. nih.gov The rate of these reactions is often limited by the electrochemical oxidation of the bromide ion (Br⁻) to bromine (Br₂). nih.gov Two-phase electrolysis systems, using an aqueous solution of sodium bromide and an organic solvent containing the substrate, have proven effective for the regioselective α-bromination of toluene derivatives, yielding the corresponding benzyl (B1604629) bromides in high yields (60-95%). researchgate.net

Mediated electrochemical reduction represents a sophisticated strategy within electrosynthesis. While direct electrochemical reduction of organic halides can be challenging, mediators can facilitate the process. These mediators are electrochemically reduced at the cathode to form a species that, in turn, chemically reduces the organic halide. This indirect pathway can overcome kinetic barriers and improve the efficiency of the dehalogenation process.

In the broader context of organic halide chemistry, metal-mediated reductive hydrodehalogenation is a well-established chemical method that shares principles with electrochemical mediation. acs.org For example, photoredox catalysis can be used to reduce aryl halides, including electron-rich aryl bromides like 4-bromoanisole, to their hydrodehalogenated products with excellent yields (93-99%). beilstein-journals.org In these systems, a photocatalyst, upon irradiation, initiates a single electron transfer (SET) that leads to the cleavage of the carbon-halogen bond. beilstein-journals.org This principle of using a recyclable mediator (the catalyst) to facilitate reduction is central to mediated electrochemical pathways, where the mediator is regenerated electrochemically, creating a catalytic cycle for dehalogenation or other transformations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally and economically sustainable industrial processes. This involves a holistic approach that considers atom economy, the nature of reagents and solvents, and waste generation.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions, which inherently generate byproducts. primescholars.com

In the synthesis of benzyl bromides, significant improvements in efficiency have been achieved through process intensification. For example, continuous photochemical bromination using an in-situ generated bromine source has drastically reduced the Process Mass Intensity (PMI), a metric that quantifies waste. In one study, optimizing the process, which included recycling the HBr byproduct, lowered the PMI from 13.25 to just 4.33. rsc.org Similarly, studies on the bromination of p-bromotoluene have demonstrated high bromine atom efficiency. acs.org

| Process | Substrate | Solvent | Efficiency Metric | Result | Source |

|---|---|---|---|---|---|

| Continuous Photochemical Bromination | Toluene Derivative | Solvent-free | Process Mass Intensity (PMI) | Reduced from 13.25 to 4.33 | rsc.org |

| Bromination with NaBr–NaBrO₃ | p-Bromotoluene | Water | Bromine Atom Efficiency | 79.7% | acs.org |

| Bromination with NaBr–NaBrO₃ | p-Bromotoluene | Dichloroethane | Bromine Atom Efficiency | 98.2% | acs.org |

The choice of brominating agent is pivotal in developing a green synthesis route. Traditional reagents like molecular bromine (Br₂) are highly toxic and corrosive. Modern research has identified several safer and more environmentally benign alternatives. acsgcipr.org

A prominent eco-friendly option is a mixed reagent system of sodium bromide (NaBr) and sodium bromate (NaBrO₃), often combined with sodium chloride (NaCl). acs.orgrsc.org This mixture can be sourced from the alkaline intermediates of industrial bromine recovery plants, making it a low-cost and sustainable choice. rsc.orgrsc.org Other "green" solid brominating agents include Tribromoisocyanuric acid and 1,3-dibromo-5,5-dimethylhydantoin, which allow for efficient benzylic bromination under milder conditions. researchgate.netresearchgate.net Vanadium-catalyzed systems using hydrogen peroxide (H₂O₂) as the primary oxidant and potassium bromide (KBr) as the bromine source also represent a sustainable approach. rsc.orgscispace.com

| Agent/System | Key Features | Source |

|---|---|---|

| NaBr–NaBrO₃–NaCl | Low-cost, obtainable from bromine recovery processes, eco-friendly. | acs.orgrsc.org |

| Tribromoisocyanuric acid (TBCA) | Solid reagent, avoids catalysts or light irradiation. | researchgate.net |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | More environmentally benign than many traditional reagents. | researchgate.net |

| H₂O₂–KBr (Vanadium-catalyzed) | Uses a benign oxidant (H₂O₂) and a safe bromine source (KBr). | rsc.orgscispace.com |

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. In the context of this compound synthesis, significant strides have been made in replacing hazardous chlorinated solvents like dichloromethane (B109758) and carbon tetrachloride. researchgate.net

A sustainable strategy involves using two-phase systems where water serves as the medium for the brominating agents, while the organic substrate is either neat or in a recyclable solvent. rsc.orgscispace.com In some cases, the substrate itself, such as toluene, can act as the organic phase, eliminating the need for an additional solvent. mdpi.com The development of continuous flow processes has even enabled the complete removal of organic solvents, leading to outstanding mass efficiency. rsc.org When solvents are necessary, such as the use of ethylene (B1197577) dichloride (EDC), the process is designed to allow for direct recycling of the mother liquor, minimizing solvent loss and waste. rsc.org

A circular approach to synthesis, where waste is minimized and byproducts are repurposed, is a cornerstone of green industrial practice. bsef.com In the synthesis of this compound, this is achieved through several innovative strategies.

One highly effective technique is the direct recycling of the reaction's mother liquor, which contains unreacted starting material and the solvent, into subsequent batches. acs.orgrsc.org A common issue in benzylic bromination is the formation of a dibrominated byproduct (e.g., p-nitrobenzylidene dibromide). Advanced protocols have addressed this by treating the mother liquor with a reducing agent like sodium borohydride (B1222165) (NaBH₄), which converts the dibromo impurity back into the desired monobromo product or the starting material, allowing the liquor to be recycled perpetually and eliminating organic waste. rsc.orgresearchgate.net

On a larger industrial scale, the regeneration of bromine itself is a key strategy. Processes have been developed that can recover up to 99% of the bromine from hazardous bromine-bearing brine waste. groupe-seche.comgroupe-seche.com One such process, known as Maxibrome, heats the waste to incinerate organic pollutants and recover bromine salts, which are then purified and concentrated for reuse. groupe-seche.com This circular economy approach significantly reduces the need for virgin bromine, lowers greenhouse gas emissions, and decreases water consumption compared to primary bromine production. groupe-seche.com Similarly, chemical manufacturers like Syngenta have implemented closed-loop recycling systems that achieve a total bromine recycling rate of over 97%. chimia.ch

Multistep Synthetic Routes Utilizing Precursors

Multistep syntheses provide a versatile approach to producing this compound, enabling greater control over the placement of functional groups compared to direct, single-step brominations. These routes typically involve the modification of a precursor molecule that already contains some of the desired structural features.

A common strategy for synthesizing this compound involves the direct conversion of the hydroxyl group of a benzyl alcohol derivative into a bromide. The precursor for this route is 2-bromobenzyl alcohol. chemicalbook.comcymitquimica.com This method is advantageous as it isolates the benzylic bromination step, preventing the formation of multiple isomers that can occur when starting with a less functionalized precursor like toluene. The conversion of the alcohol to the bromide can be achieved using various brominating agents. ontosight.ai For instance, phosphorus tribromide is an effective reagent for this transformation. guidechem.com The reaction involves the nucleophilic substitution of the hydroxyl group.

| Precursor | Reagent | Conditions | Product | Yield |

| 2-Bromobenzyl alcohol | Phosphorus tribromide | - | This compound | High |

Data derived from general descriptions of benzyl alcohol bromination. guidechem.com

Another important multistep pathway begins with benzaldehyde (B42025) analogues, specifically 2-bromobenzaldehyde (B122850). chemicalbook.combiosynth.com This synthetic route involves a two-step sequence: the reduction of the aldehyde group to a primary alcohol, followed by the bromination of the resulting benzylic alcohol. guidechem.com Sodium borohydride is a commonly used reducing agent for the initial reduction step, converting 2-bromobenzaldehyde into 2-bromobenzyl alcohol. guidechem.com The subsequent bromination of the alcohol to yield the final product, this compound, can then be carried out using a reagent like phosphorus tribromide. guidechem.com This sequential approach offers a controlled method for obtaining the target compound from an aldehyde precursor.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Reduction | 2-Bromobenzaldehyde | Sodium borohydride | 2-Bromobenzyl alcohol |

| 2. Bromination | 2-Bromobenzyl alcohol | Phosphorus tribromide | This compound |

This table outlines a synthetic sequence reported in the literature. guidechem.com

The halogenation of appropriately substituted benzene derivatives is one of the most prevalent methods for preparing this compound. This can be achieved through different strategies, primarily the direct side-chain bromination of a substituted toluene or through a Sandmeyer reaction starting from an aniline (B41778) derivative.

One of the most direct methods is the free-radical bromination of 2-bromotoluene (B146081). prepchem.comguidechem.com In this reaction, 2-bromotoluene is treated with elemental bromine in a suitable solvent like carbon tetrachloride, and the reaction is initiated by UV light from a photolamp. prepchem.com This method selectively brominates the methyl group (the benzylic position) due to the stability of the resulting benzyl radical. This process can yield this compound in high yields, with purification often achieved by vacuum distillation or recrystallization. prepchem.com

Another approach starts with toluene itself. This involves a two-step process: first, the electrophilic aromatic bromination of toluene to produce o-bromotoluene, often catalyzed by iron. chemicalbook.com This is followed by the radical bromination of the methyl group of o-bromotoluene, as described above, to give the final product. chemicalbook.com

| Starting Material | Reagent(s) | Solvent | Conditions | Yield |

| 2-Bromotoluene | Bromine (Br₂) | Carbon tetrachloride | Reflux, UV irradiation | ~80% prepchem.com |

| Toluene | 1. Iron (Fe), Bromine (Br₂) 2. Bromine (Br₂) | 1. Acetic Acid 2. - | 1. 40°C 2. Irradiation | High (96%) chemicalbook.com |

The Sandmeyer reaction offers a versatile alternative for introducing a bromine atom onto the aromatic ring. wikipedia.orgnih.gov This reaction typically starts with an aromatic amine, which is converted to a diazonium salt. The diazonium group is then replaced by a bromine atom using a copper(I) bromide catalyst. wikipedia.org For the synthesis of precursors to this compound, one could start with 2-methylaniline (o-toluidine). Diazotization followed by a Sandmeyer bromination would yield 2-bromotoluene, which can then undergo benzylic bromination. A more complex, multi-step route starting from p-toluidine (B81030) involves nitration, diazotization and bromo-substitution, reduction, and then another diazotization and fluorination, followed by a final optical bromination to produce a related compound. google.com The Sandmeyer reaction is a powerful tool for introducing halides to an aromatic ring in positions that might be difficult to achieve through direct halogenation. nih.govgoogle.com

| Reaction Type | Precursor | Key Steps | Key Reagents |

| Sandmeyer | Aromatic Amine (e.g., 2-methylaniline) | 1. Diazotization 2. Bromo-substitution | 1. NaNO₂, HBr 2. CuBr |

This table describes the general sequence of the Sandmeyer reaction. wikipedia.orggoogle.com

Mechanistic Investigations of 2 Bromobenzyl Bromide Reactivity

Nucleophilic Substitution Reaction Pathways

The most prominent reaction pathway for 2-bromobenzyl bromide involves the nucleophilic substitution at the benzylic carbon. The benzylic bromide is significantly more reactive than the aryl bromide towards substitution, a consequence of the stability of the resulting benzyl (B1604629) carbocation intermediate (in an SN1 mechanism) or the lower bond dissociation energy of the C(sp³)–Br bond (in an SN2 mechanism). gla.ac.uk This inherent selectivity allows for the functionalization of the benzyl position while leaving the aryl bromide intact for subsequent transformations.

Analysis of Nucleophile Scope: Amines, Alcohols, Thiols

A wide array of nucleophiles can effectively displace the benzylic bromide of this compound, leading to a variety of substituted products.

Amines : Primary and secondary amines readily react with this compound to form the corresponding secondary and tertiary amines, respectively. For instance, it reacts with ethylamine (B1201723) to produce (2-bromo-benzyl)-ethyl-amine. In a more complex cascade reaction, N-methanesulfonyl (Ms) protected arylamines react with this compound in a palladium-catalyzed process that begins with nucleophilic substitution at the benzylic position, ultimately forming phenanthridines. nih.govfigshare.com

Alcohols : Alcohols and alkoxides are effective nucleophiles for forming ether linkages. The reaction of 4-hydroxy nih.govbenzopyran-2-ones with this compound, for example, yields 4-(2′-bromobenzyloxy)benzopyran-7-ones. researchgate.net Similarly, ethylene (B1197577) glycol reacts to form ether derivatives.

Thiols : Thiols and their corresponding thiolates are excellent nucleophiles that react to form thioethers. A common synthetic method for sulfides involves the alkylation of thiols. researchgate.net The reaction of this compound with sodium phenylsulfinate, a sulfanion nucleophile, proceeds efficiently to yield 2-bromobenzyl phenyl sulfone.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of nucleophilic substitution reactions involving this compound is highly dependent on the specific conditions employed. Factors such as the choice of solvent, base, catalyst, and temperature play a critical role in determining the reaction's efficiency and selectivity.

Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are used to facilitate these substitution reactions. evitachem.com The choice of base is also crucial; inorganic bases like potassium carbonate are common, while stronger bases such as lithium hydroxide (B78521) may be used in conjunction with phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to enhance reactivity, particularly with less reactive nucleophiles. researchgate.net Temperature control is essential to prevent side reactions. For example, the reaction with sodium phenylsulfinate is conducted at 80°C, while the alkylation of 4-hydroxy nih.govbenzopyran-2-ones can be performed at a lower temperature of 40–50°C or accelerated using microwave irradiation. researchgate.net

The following table summarizes representative reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.

| Nucleophile | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Sodium Phenylsulfinate | DMF, 80°C, 12 h | Sulfone | High | |

| 4-hydroxy nih.govbenzopyran-2-one | LiOH, TBAB, DMF, 40-50°C | Ether | Not specified | researchgate.net |

| 4-hydroxy nih.govbenzopyran-2-one | K₂CO₃, TBAB, Microwave Irradiation, 4-10 min | Ether | Not specified | researchgate.net |

| N-Ms Arylamine | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, Dioxane, 110°C | Phenanthridine (via cascade) | 31-85% | nih.govfigshare.com |

| Aniline (B41778) | Heating in DMF | Secondary Amine | Not specified | evitachem.com |

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic substitution, this compound is a valuable precursor for creating new carbon-carbon bonds, leveraging both the benzylic and aryl bromide positions through organometallic intermediates and catalyzed reactions.

Coupling Reactions: Grignard and Organolithium Reagent Applications

The differential reactivity of the two C-Br bonds allows for the selective formation of organometallic reagents. The C(sp³)–Br bond is more susceptible to reaction with metals like magnesium and lithium.

Grignard Reagents : The reaction of this compound with magnesium metal can form the corresponding Grignard reagent, 2-bromobenzylmagnesium bromide. libretexts.org This reagent is a potent nucleophile used in C-C bond formation, for example, by reacting with electrophiles like ketones and aldehydes. gla.ac.ukwalisongo.ac.id However, the formation can be complicated by side reactions like Wurtz coupling. The aryl bromide can also be converted into a Grignard reagent, typically under different conditions or after the benzylic position has been functionalized. For instance, in a palladium-catalyzed Suzuki coupling, the aryl bromide of a 2-chloromethyl bromobenzene (B47551) derivative can be selectively coupled with an arylboronic acid. nih.gov

Organolithium Reagents : Organolithium reagents can be prepared from this compound via lithium-halogen exchange, often using an alkyllithium reagent like n-butyllithium at low temperatures (-78°C). orgsyn.org These reagents are highly reactive nucleophiles. Palladium-catalyzed cross-coupling reactions of organolithium reagents with aryl halides have emerged as a powerful tool for forming C-C bonds, offering high selectivity and tolerance for various functional groups. nih.govsemanticscholar.org

Homologation via Diazo Compound Insertion

A more unconventional C-C bond-forming reaction involving benzyl bromides is the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond. nih.govnih.gov This homologation reaction effectively elongates the carbon chain between the aromatic ring and the bromine-bearing carbon, creating valuable products with benzylic quaternary centers. nih.gov

The reaction proceeds through the initial formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. nih.gov This is followed by a cascade of cationic intermediates, including a key phenonium ion, which ultimately leads to the rearranged, homologated product. nih.govnih.gov

The homologation of benzyl bromides with diazo compounds is catalyzed by a Lewis acid. nih.govnih.gov The Lewis acid facilitates the reaction by coordinating to the benzylic bromide, promoting its departure and the formation of the initial benzylic carbocation intermediate, which initiates the cascade. osaka-u.ac.jpethz.ch

Systematic studies have shown that various Lewis acids can promote this transformation, with tin(IV) bromide (SnBr₄) being identified as a particularly effective catalyst. nih.gov In a representative example, 4-methoxybenzyl bromide reacts with a trifluoromethyl diazo compound in the presence of 50 mol% SnBr₄ in dichloromethane (B109758) at -78°C to afford the homologated product in good yield. nih.gov Computational analysis supports a rate-determining SN1 mechanism for the initial C-C bond formation, followed by the rearrangement via the phenonium ion intermediate. nih.gov

The table below details the optimized conditions and scope for this Lewis acid-catalyzed homologation.

| Benzyl Bromide Substrate | Diazo Compound | Lewis Acid Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl bromide | Trifluoromethyl diazo compound | SnBr₄ (50 mol%) | CH₂Cl₂, -78°C | 75% | nih.gov |

| 4-Allyloxybenzyl bromide | Trifluoromethyl diazo compound | SnBr₄ (50 mol%) | CH₂Cl₂, -78°C | 72% | nih.gov |

| 4-(Propargyloxy)benzyl bromide | Trifluoromethyl diazo compound | SnBr₄ (50 mol%) | CH₂Cl₂, -78°C | 70% | nih.gov |

| 4-(Benzyloxy)benzyl bromide | Trifluoromethyl diazo compound | SnBr₄ (50 mol%) | CH₂Cl₂, -78°C | 68% | nih.gov |

Computational Elucidation of S_N1 and Phenonium Ion Intermediates

Computational studies have provided significant insights into the reaction pathways of benzyl bromide derivatives, particularly concerning the formation of phenonium ion intermediates. In the context of a Lewis acid-catalyzed homologation reaction involving electron-rich benzyl bromides and diazo compounds, computational analysis revealed a rate-determining S_N1 mechanism for the initial carbon-carbon bond formation. nih.gov This is followed by a cascade of cationic intermediates, ultimately leading to a phenonium ion. nih.gov

The process begins with the coordination of the bromide and a Lewis acid. nih.gov Subsequent to the transition state, the sequential loss of dinitrogen and the formation of the phenonium ion occur through distinct carbon-nitrogen bond breaking and carbon-carbon bond-forming transition states. nih.gov This process is highly exergonic, producing the phenonium ion intermediate. nih.gov The intervening alkyl diazonium and tertiary carbocation intermediates are short-lived, existing in local potential energy minima with very small exit barriers. nih.gov

The regioselectivity of the subsequent phenonium ion opening is high, with alkoxy substituents on the arene delivering the desired products in good yields. nih.gov This highlights the influence of substituents on the stability and reactivity of the phenonium ion intermediate.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cyclization and Coupling Reactions

The palladium-catalyzed ring closure of aryl o-bromobenzyl ketones presents a direct pathway to synthesizing 2-arylbenzofurans. researchgate.net These ketone precursors are readily accessible from the reaction of aromatic aldehydes and this compound. researchgate.net Studies have shown that catalysts based on N-heterocyclic carbenes (NHC) provide the most effective results for this transformation. researchgate.netnih.gov

The reaction is typically carried out using a palladium source, such as Pd₂(dba)₃, in the presence of an NHC ligand like 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (B81430) (IPr), and a base like cesium carbonate in a solvent such as o-xylene. nih.gov This method has been shown to achieve nearly full conversion of the starting 2-bromobenzyl phenylketone. nih.gov

| Catalyst System | Base | Solvent | Outcome |

| Pd₂(dba)₃ / IPr | Cs₂CO₃ | o-xylene | Nearly full conversion to 2-arylbenzofuran nih.gov |

| Pd(PPh₃)₄ | KOBut | Not specified | In situ coupling/cyclization researchgate.net |

Palladium catalysis facilitates a domino reaction sequence involving 2-bromobenzyl bromides and various nitrogen-containing nucleophiles, leading to the formation of fused nitrogen heterocycles. A notable example is the reaction with N-alkylbenzenesulfonamides, which proceeds through an initial N-benzylation followed by an intramolecular direct C-H arylation ortho to the sulfonamide group, yielding biaryls fused to a seven-membered sultam. researchgate.netresearchgate.net This domino reaction is typically catalyzed by palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) and a base such as cesium carbonate. researchgate.net

Similarly, a palladium-catalyzed domino reaction with sulfonanilides can be controlled to selectively form N-sulfonyl dihydrophenanthridines over the seven-membered biaryl sultams. researchgate.net This regiocontrol highlights the versatility of palladium catalysis in directing the outcome of these complex transformations.

| Reactants | Catalyst System | Product |

| N-alkylbenzenesulfonamides and 2-bromobenzyl bromides | Pd(OAc)₂ / PPh₃ or PCy₃, Cs₂CO₃ | Biaryls fused to a seven-membered sultam researchgate.net |

| Sulfonanilides and 2-bromobenzyl bromides | Not specified | N-sulfonyl dihydrophenanthridines researchgate.net |

The synthesis of biaryl compounds can be effectively achieved through palladium-catalyzed reactions of 2-bromobenzyl bromides. One strategy involves a domino reaction of N-alkylbenzenesulfonamides and 2-bromobenzyl bromides, which leads to biaryls fused to a seven-membered sultam via an N-benzylation and subsequent intramolecular C-H arylation. researchgate.netresearchgate.net This method provides rapid access to these fused-ring systems from readily available starting materials. researchgate.netresearchgate.net

Another approach utilizes a palladium-catalyzed cross-coupling reaction. For instance, the selective coupling of the C(sp²)-Br bond in bromobenzyl bromides with arylboronic acids can be achieved. nih.gov This allows for the synthesis of unsymmetrical methylene-linked biaryl systems through a one-pot, two-step reaction involving an initial C(sp³)-C(sp²) coupling followed by a C(sp²)-C(sp²) coupling. nih.gov

Copper(I)-Catalyzed Intramolecular O-Arylation Mechanisms

Copper(I) catalysis is effective in promoting the intramolecular O-arylation of derivatives of this compound. For example, 2-(2-bromobenzyl)cyclohexane-1,3-diones can be cyclized to the corresponding 2,3,4,9-tetrahydro-1H-xanthen-1-ones with very low catalyst loadings of copper(I) chloride. acs.orgresearchgate.net This reaction proceeds with high yields, demonstrating the efficiency of the copper catalyst. acs.orgresearchgate.net

Studies on the copper-catalyzed intramolecular coupling of aryl bromides with 1,3-dicarbonyls have shown that the choice of substrate can dictate the outcome between O-arylation and C-arylation. nih.gov For instance, α-(2-bromobenzyl)-β-keto esters undergo O-arylation to form 4H-1-benzopyrans, while δ-(2-bromophenyl)-β-keto esters lead to C-arylation products. nih.gov

| Substrate | Catalyst System | Product |

| 2-(2-bromobenzyl)cyclohexane-1,3-diones | CuCl (0.5 mol %) | 2,3,4,9-Tetrahydro-1H-xanthen-1-ones acs.orgresearchgate.net |

| α-(2-bromobenzyl)-β-keto esters | CuI / N,N'-dimethylethylenediamine, Cs₂CO₃ | 4H-1-benzopyrans (O-arylation) nih.gov |

| δ-(2-bromophenyl)-β-keto esters | CuI / N,N'-dimethylethylenediamine, Cs₂CO₃ | 3,4-dihydronaphthalen-2(1H)-one derivatives (C-arylation) nih.gov |

Cobalt-Catalyzed Biaryl Coupling Processes

Cobalt-catalyzed cross-coupling reactions provide an efficient means for the formation of C(sp²)–C(sp³) bonds. In a notable example, the coupling of aryl imines with N-(2-bromobenzyl)amines is achieved through a cobalt-catalyzed process that involves two distinct C–H bond cleavage events: directed C–H activation and 1,5-hydrogen atom transfer (HAT). ntu.edu.sg

The proposed catalytic cycle commences with the formation of an organocobalt species which then undergoes cyclometalation with the aryl imine to generate a cobaltacycle intermediate. ntu.edu.sg A single electron transfer (SET) from this intermediate to N-(2-bromobenzyl)amine produces an oxidized cobaltacycle and an aryl radical. ntu.edu.sg This radical then engages in a 1,5-HAT to form a more stable α-aminoradical. Subsequent aryl-alkyl coupling furnishes the desired product, and the cobalt catalyst is regenerated through transmetalation with a Grignard reagent. ntu.edu.sg

Kinetic studies of similar cobalt-catalyzed biaryl coupling reactions suggest the involvement of an arylcobaltate(I) species as the active catalyst. rsc.org The reaction often exhibits high chemoselectivity, even in the presence of more reactive bromoarenes. rsc.org

Table 1: Key Mechanistic Steps in Cobalt-Catalyzed Biaryl Coupling

| Step | Description | Intermediates |

|---|---|---|

| 1. Catalyst Activation | Formation of the active organocobalt species. | Organocobalt species |

| 2. Cyclometalation | Reaction of the organocobalt species with the aryl imine. | Cobaltacycle intermediate |

| 3. Single Electron Transfer (SET) | Electron transfer from the cobaltacycle to N-(2-bromobenzyl)amine. | Oxidized cobaltacycle, Aryl radical |

| 4. 1,5-Hydrogen Atom Transfer (HAT) | Intramolecular hydrogen abstraction by the aryl radical. | α-aminoradical |

| 5. Aryl-Alkyl Coupling | Carbon-carbon bond formation. | Alkylation product |

Gold-Catalyzed Oxidative Coupling

While the oxidative addition of aryl halides to Au(I) is generally considered a challenging transformation, intramolecular processes can facilitate this step. rsc.orgresearchgate.net Gold-catalyzed oxidative coupling reactions offer a pathway for the formation of C-O and C-N bonds. rsc.org In these reactions, Au(III)-aryl species have been identified as key reactive intermediates. rsc.org

The mechanism is thought to proceed through a Au(I)/Au(III) redox cycle without the need for external oxidants. rsc.org The scope of nucleophiles in these couplings is broad and includes alcohols, amines, water, and amides. rsc.org The use of aryltrimethylsilanes as coupling partners in gold-catalyzed oxidative coupling has been shown to reduce the formation of homocoupling byproducts. nih.gov Mechanistic studies suggest a process involving nucleophilic attack on an alkene promoted by a cationic gold(III) species, followed by reductive aryl transfer from a pentavalent silicon intermediate. nih.gov

Radical and Photoredox Pathways

The electrochemical reduction of this compound can lead to the formation of both radical and anionic intermediates. The pathway followed is dependent on the reduction potential of the system. acs.org The initial step involves a dissociative electron transfer to the C-Br bond, which can occur in a stepwise or concerted manner. uantwerpen.be

In the stepwise mechanism, an intermediate radical anion is formed, which then cleaves to produce a bromide anion and a benzyl radical. uantwerpen.beresearchgate.net This radical can then be further reduced to a benzyl anion at the electrode surface. uantwerpen.beresearchgate.net The choice between a radical or anionic pathway can be controlled by the potential at which the reduction is carried out. acs.org For instance, the use of vitamin B12 as a mediator leads to a radical pathway, yielding bibenzyl as the primary product, while Co(salen) can mediate a two-electron reduction to the anion, resulting in toluene (B28343). acs.org

Table 2: Products from Electrochemical Reduction of Benzyl Bromide

| Mediator | Pathway | Major Product(s) |

|---|---|---|

| Vitamin B12 | Radical | Bibenzyl |

Visible-light photoredox catalysis provides a mild and efficient method for the alkenylation of benzyl bromides. nih.gov This process is initiated by the single-electron reduction of the C-Br bond by an excited photocatalyst, such as [Ru(bpy)₃]Cl₂ or [Ir(ppy)₃], to generate a benzyl radical. nih.govresearchgate.net

This radical then adds to an alkene in a carbon-carbon bond-forming step that avoids a metal-mediated process, thereby circumventing potential side reactions like β-hydride elimination. nih.gov The photocatalyst plays a dual role, absorbing light energy to drive the reaction and acting as an electron transfer mediator. nih.gov This method is tolerant of a variety of functional groups and can be applied to primary, secondary, and even tertiary alkyl halides. nih.gov

The synthesis of various heterocyclic compounds can be achieved through the oxidative cyclization of derivatives of this compound. researchgate.netnih.gov For instance, the reaction of 2-bromobenzyl bromides with 6-aminouracil (B15529) derivatives in the presence of a copper catalyst and an external oxidant like molecular oxygen can yield pyrimidine-fused quinolines. acs.org

In a similar vein, palladium-catalyzed domino reactions of N-alkylbenzenesulfonamides with 2-bromobenzyl bromides lead to the formation of biaryls fused to a seven-membered sultam. researchgate.net This process involves an N-benzylation followed by an intramolecular direct C-H arylation. researchgate.net In some cases, the bromide anion byproduct from the initial C-N coupling step can be recycled within the catalytic cycle, driven by an external oxidant. researchgate.net

Protecting Group Chemistry Mechanisms

This compound is utilized as a protecting group for alcohols. acs.org The protection is typically achieved by reacting the alcohol with this compound in the presence of a base, such as sodium hydride. acs.org The key feature of the 2-bromobenzyl protecting group is its ability to be removed under reductive conditions that also induce an oxidation of the substrate. acs.org

The deprotection-oxidation mechanism involves a 1,5-hydrogen transfer. Treatment with a radical initiator, such as AIBN, and a reducing agent like tributyltin hydride, generates a radical at the benzylic position. This radical then abstracts a hydrogen atom from the protected alcohol, leading to the formation of an aldehyde or ketone and the reduced bromobenzyl group. acs.org

Protection of Carbonyl functionalities: Ketones and Aldehydes

While this compound is sometimes generally cited as a protecting group for ketones and aldehydes, detailed mechanistic studies reveal its primary role in the context of carbonyl compounds is not the formation of acetals or ketals at the carbonyl carbon. sigmaaldrich.cn Instead, its reactivity is centered on the α-alkylation of ketone enolates. thieme-connect.de This reaction creates a new carbon-carbon bond at the position adjacent to the carbonyl group, a transformation that utilizes the carbonyl's ability to direct reactivity rather than protecting the carbonyl group itself from reaction. thieme-connect.delibretexts.org

The process involves the deprotonation of a ketone at its α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic enolate then readily reacts with the electrophilic benzylic carbon of this compound in a typical SN2 fashion. thieme-connect.depressbooks.pub The reaction is efficient for a range of ketones, including cyclic and acyclic variants. thieme-connect.de

A key application of this alkylation is in the synthesis of more complex molecules. For instance, the resulting α-(2-bromobenzyl) ketones are valuable intermediates in the preparation of substituted indenes. thieme-connect.de

Detailed Research Findings

In a representative procedure, the ketone is treated with a slight excess of LDA in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the enolate. This compound is then added to the solution, which is allowed to warm to room temperature to complete the alkylation. thieme-connect.de The reaction has been shown to proceed with good to moderate yields for various ketone substrates. thieme-connect.de

The table below summarizes the results for the α-alkylation of several ketones with this compound, demonstrating the scope of this transformation. thieme-connect.de

| Starting Ketone | Alkylated Product | Yield (%) |

| Cyclohexanone | 2-(2-Bromobenzyl)cyclohexanone | 74 |

| tert-Butyl methyl ketone | 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one | 72 |

| Acetophenone | 1-(2-Bromophenyl)-3-phenylpropan-2-one | 80 |

| 2-Methylcyclohexanone | 2-(2-Bromobenzyl)-6-methylcyclohexanone | Not Reported |

| Indanone | 2-(2-Bromobenzyl)indan-1-one | 65 |

| 3,4-Dihydronaphthalen-1(2H)-one | 2-(2-Bromobenzyl)-3,4-dihydronaphthalen-1(2H)-one | 70 |

Data sourced from Science of Synthesis, Vol. 26. thieme-connect.de

This alkylation strategy highlights the utility of this compound as a reactive building block in organic synthesis, enabling the introduction of the 2-bromobenzyl moiety onto a carbon atom alpha to a carbonyl group. thieme-connect.de This functionalized intermediate can then be used in subsequent cyclization or coupling reactions. thieme-connect.de

Applications in Complex Organic Synthesis and Materials Science

Synthesis of Advanced Heterocyclic Systems

The unique structure of 2-bromobenzyl bromide facilitates its use in a variety of cyclization and coupling reactions to form diverse heterocyclic frameworks. These systems are foundational to many areas of chemical science, from medicinal chemistry to materials science.

A notable application of this compound is in the efficient, copper-catalyzed tandem synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines. This methodology provides a versatile and practical protocol by using ammonia or simple aliphatic amines as the nitrogen source. The reaction proceeds through a cascade process involving 2-bromobenzyl bromides, various aldehydes, and a nitrogen source, demonstrating the compound's utility in constructing these important N-heterocycles. This approach is valued for its operational simplicity and the accessibility of its starting materials.

Table 1: Examples of Copper-Catalyzed Synthesis of Quinolines

| Aldehyde | Amine | Product |

|---|---|---|

| Benzaldehyde (B42025) | Ammonia | 2-Phenylquinazoline |

| 4-Chlorobenzaldehyde | Methylamine | 1-Methyl-2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazoline |

| 2-Naphthaldehyde | Ammonia | 2-(Naphthalen-2-yl)quinazoline |

| Cyclohexanecarbaldehyde | Benzylamine | 1-Benzyl-2-cyclohexyl-1,2,3,4-tetrahydroquinazoline |

Table 2: Synthesis of Substituted Indenes from Ketones

| Starting Ketone | Overall Yield (%) |

|---|---|

| Acetone | 45 |

| Cyclopentanone | 58 |

| Cyclohexanone | 55 |

| 2-Pentanone | 29 |

In the synthesis of benzofurans, this compound is utilized in a multi-step approach. It serves as a precursor to aryl o-bromobenzyl ketones, which are key intermediates for subsequent cyclization. These ketones can be prepared and then undergo a palladium-catalyzed intramolecular ring closure to afford 2-arylbenzofurans thieme-connect.comnih.gov. This palladium-catalyzed cyclization has been shown to be effective, providing a reliable route to the benzofuran core structure thieme-connect.com.

The application of this compound as a direct precursor for the synthesis of xanthen-1-ones is not extensively documented in readily available chemical literature. Synthetic routes to xanthene derivatives typically proceed through other well-established methods, such as the condensation of phenols with aldehydes or the reaction of resorcinol derivatives.

An advanced application of this compound chemistry is in the one-pot synthesis of novel azole-fused quinazolines. This process involves a sequential reaction cascade beginning with a Pd/Cu co-catalyzed, Ullmann-type coupling. This is followed by a cross-dehydrogenative coupling of various azoles, such as 1H-imidazole, 1H-benzimidazole, or 1H-1,2,4-triazole, with 2-(2-bromophenyl)-1H-imidazole/benzimidazoles thieme-connect.comnih.gov. This strategy is highly efficient for creating diverse N-fused polycyclic frameworks, including tetra-, penta-, and hexa-cyclic systems, in a single operational step with good reported yields ranging from 52% to 81% thieme-connect.comnih.gov.

Pharmaceutical Intermediate Synthesis

The structural motifs derived from this compound are prevalent in many biologically active molecules. Consequently, it is a valuable intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents.

This compound and its derivatives are instrumental in the synthesis of compounds investigated for anti-cancer properties. For instance, the related compound 2-bromo-4,5-dimethoxybenzyl bromide is a key reagent in preparing pharmaceutical intermediates for histone deacetylase (HDAC) inhibitors, which are a focus in cancer therapy due to their ability to modulate gene expression. Furthermore, the quinazoline core, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry and forms the basis for numerous HDAC inhibitors and other anti-cancer agents. For example, quinazolin-4(3H)-one-based molecules have been developed as potent and selective HDAC6 inhibitors. The versatility of this compound allows for the construction of these core structures, which are later functionalized to produce the final active pharmaceutical ingredients.

Table 3: Examples of Bioactive Scaffolds Derived from Bromobenzyl Precursors

| Compound Class | Biological Target | Therapeutic Area |

|---|---|---|

| Quinazolin-4(3H)-one Derivatives | HDAC6 | Oncology |

| Novel Phenylglycine-based Hydroxamates | HDACs | Oncology |

| Thienopyrimidine Derivatives | Topoisomerase I/II | Oncology |

Agrochemical Development

Precursors for Pesticides and Herbicides

This compound and its isomers serve as important intermediates in the synthesis of fine chemicals for the agrochemical industry google.comgoogle.com. The derived products are often used in the development of new pesticides and herbicides. The introduction of the bromobenzyl moiety can be a key step in building the carbon skeleton of a biologically active molecule or in modifying an existing structure to fine-tune its herbicidal or pesticidal activity.

While specific, publicly documented synthetic routes for commercial pesticides starting directly from this compound are not abundant, the related isomer, p-bromobenzyl bromide, is explicitly mentioned as a crucial intermediate for this sector google.comgoogle.com. The chemical principles and reactions are analogous, underscoring the role of bromobenzyl bromides as versatile building blocks in agrochemical synthesis. These compounds provide a reactive electrophilic site (the benzylic carbon) and a substituted aromatic ring, a common feature in many active agrochemical ingredients.

Polymer Chemistry Applications

Introduction of Benzyl (B1604629) Moieties for Polymer Modification

This compound is a suitable reagent for the functionalization and modification of polymers, particularly through "grafting from" techniques. This process involves immobilizing an initiator species onto a polymer backbone or surface, from which new polymer chains can be grown. The benzyl bromide group is an effective initiator for controlled/living radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) sigmaaldrich.com.

The modification process typically involves two stages:

Immobilization of the Initiator: The polymer to be modified, which must contain reactive functional groups (e.g., hydroxyl or amine groups), is reacted with a molecule containing a benzyl bromide moiety. For example, the hydroxyl groups on a polymer like cellulose can be reacted with a bromobenzyl-containing acylating agent to create initiating sites across the polymer backbone ncsu.edu.

Surface-Initiated Polymerization: In the presence of a monomer and a suitable catalyst system (e.g., a copper complex for ATRP), new polymer chains grow from these immobilized benzyl bromide sites. This results in a "grafted" polymer, where the new chains are covalently attached to the original polymer, effectively introducing new benzyl-terminated moieties and altering the material's properties.

This "grafting from" approach allows for the creation of well-defined polymer brushes on surfaces and the synthesis of complex copolymer architectures like bottlebrush polymers cmu.edu. While many studies use similar, highly efficient ATRP initiators like 2-bromopropionyl bromide, the fundamental chemistry of using a benzyl bromide initiator is the same, providing a powerful tool for advanced polymer modification nih.govncsu.edu.

Production of Specialty Polymers and Resins

In addition to modifying existing polymers, this compound can be used as an initiator to produce specialty polymers and resins from the outset chemicalbook.com. As a functional initiator for controlled polymerization techniques like ATRP, it allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionality sigmaaldrich.com.

When this compound is used to initiate a polymerization, the 2-bromobenzyl fragment becomes the alpha (α) end-group of every resulting polymer chain. This is a direct method for incorporating a functional benzyl moiety at the start of the polymer. This α-functionality is crucial for the synthesis of advanced polymer architectures, including:

Block Copolymers: A polymer chain initiated with this compound can be chain-extended with a different monomer to create well-defined block copolymers.

Star Polymers: Multifunctional initiators containing several benzyl bromide groups can be used to grow multiple polymer chains from a central core, resulting in star-shaped polymers.

The ability to control polymer structure with such precision is essential in materials science for creating specialty resins for high-performance applications, such as advanced coatings and adhesives chemicalbook.com.

Biochemical and Imaging Probes

This compound serves as a versatile reagent in the construction of complex molecules designed to interact with and probe biological systems. Its utility stems from its reactive benzyl bromide moiety, which allows for its incorporation into larger scaffolds, thereby modifying their properties and functions.

The modification of biomolecules is a crucial strategy for elucidating metabolic pathways and understanding disease mechanisms. While not directly used as a standalone modifying agent, the 2-bromobenzyl group is incorporated into larger molecular structures to study their interactions with biological targets. The related para-bromobenzyl (PBB) group is a known protecting group for alcohols in organic synthesis, a strategy that allows for the selective modification of complex biomolecules like natural products. acs.org Protecting groups are essential for temporarily masking reactive functional groups to allow chemical transformations at other sites within a molecule. jocpr.comneliti.com This principle is fundamental in the synthesis of complex probes for biological research. nih.gov

For instance, researchers have designed and synthesized a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo dovepress.comunits.itthieno[2,3-d]pyrimidines as potential anticancer agents. nih.gov These compounds were developed to act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. nih.gov By introducing the bromobenzyl moiety, the researchers created molecules capable of interacting with these key enzymes, providing a method to probe their function and potentially disrupt cancer cell proliferation. nih.gov The study of such interactions is fundamental to understanding the cellular pathways that can be targeted for therapeutic intervention.

Furthermore, benzyl halides are recognized as versatile derivatization agents in analytical chemistry, used to modify small molecules, such as acids, for analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com This derivatization enhances the volatility and detection of the analytes, enabling precise quantification and the study of their roles in biological pathways. nih.gov

Fluorescent probes are indispensable tools in cell biology, allowing for the visualization of cellular components, processes, and the localization of target molecules. ucsd.edunih.govmdpi.com The development of these probes often involves the synthesis of complex organic molecules that combine a fluorophore (the light-emitting component) with a recognition element that targets a specific cellular structure or molecule. nih.govnih.gov

This compound is utilized as a synthetic building block in creating molecules whose biological effects are subsequently studied using cellular imaging techniques. In the investigation of the aforementioned 2-(4-bromobenzyl) tethered thienopyrimidine derivatives, fluorescence microscopy was a key tool to understand their mechanism of action in cancer cells. nih.gov Researchers used fluorescent dyes such as DAPI (4′,6-diamidino-2-phenylindole) and acridine orange to observe cellular changes. DAPI staining revealed morphological changes in the cell nucleus characteristic of apoptosis (programmed cell death), while acridine orange staining indicated the formation of acidic vesicular organelles, a marker for autophagy. nih.gov These imaging studies demonstrated that the synthesized compounds, containing the bromobenzyl structural component, induced both apoptosis and autophagy in cancer cells. nih.gov

While the 2-bromobenzyl group itself is not fluorescent, its incorporation into a larger scaffold yields a molecule with specific biological activity. The cellular consequences of this activity can then be effectively monitored and quantified using a range of established fluorescent probes and imaging technologies. nih.gov

Organometallic and Supramolecular Assembly

The reactivity of this compound makes it a valuable precursor in the fields of organometallic chemistry and supramolecular assembly, particularly in the synthesis of specialized ligands and chiral catalysts.

Hypervalent compounds are those in which the central atom has more than eight electrons in its valence shell. cardiff.ac.uk In organometallic chemistry, the synthesis of stable complexes often relies on the design of specific ligands that can stabilize the metal center. Benzyl halides, such as benzyl bromide, can react with low-valent metal complexes through oxidative addition.

For example, studies have shown that benzyl bromide reacts with cycloplatinated(II) complexes via an SN2 mechanism. nih.gov This reaction involves the nucleophilic attack of the platinum(II) center on the benzyl bromide, leading to the formation of a more stable, higher oxidation state platinum(IV) complex. nih.gov This type of reaction is fundamental in organometallic synthesis and demonstrates how benzyl halides can serve as precursors to more complex organometallic structures.

While the direct application of this compound in the synthesis of ligands specifically for hypervalent organometallic compounds is not extensively documented, its role in related organometallic transformations is clear. The synthesis of stable hypervalent bromine (λ³-bromane) compounds has been achieved through strategies that typically involve intramolecular stabilization, rather than the use of external ligands derived from reagents like this compound. cardiff.ac.ukresearchgate.net However, the principles of oxidative addition reactions involving similar benzyl halides are central to the construction of a wide array of organometallic complexes. nih.gov

One of the most significant applications of this compound is in the field of asymmetric catalysis. It is used to synthesize modified Cinchona alkaloids, which are powerful and widely used chiral organocatalysts. dovepress.comrsc.orgrsc.org Cinchona alkaloids are naturally occurring compounds that, due to their inherent chirality, can be used to control the stereochemical outcome of chemical reactions. units.itnih.gov

This compound reacts with the tertiary nitrogen atom of the quinuclidine ring in Cinchona alkaloids (such as cinchonine) in a quaternization reaction. This process yields chiral quaternary ammonium salts, which function as highly effective phase-transfer catalysts. rsc.org Phase-transfer catalysis is a valuable methodology due to its operational simplicity and use of mild reaction conditions. rsc.org

The resulting N-(2-bromobenzyl)cinchoninium bromide catalysts have been successfully applied in various asymmetric syntheses, including alkylations, aldol reactions, and Michael additions. dovepress.com The bulky 2-bromobenzyl group plays a crucial role in creating a well-defined chiral environment around the catalytic site, which allows for high levels of enantioselectivity in the products. These catalysts direct the approach of reactants, favoring the formation of one enantiomer over the other. units.itnih.gov

Table 1: Application of this compound in the Synthesis of Cinchona Alkaloid-Based Chiral Catalysts This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Precursor Alkaloid | Synthetic Role of this compound | Application | Ref. |

|---|---|---|---|---|

| Chiral Phase-Transfer Catalyst | Cinchonine | Quaternization of quinuclidine nitrogen | Asymmetric Alkylation | rsc.org |

| Chiral Organocatalyst | Quinidine | Introduction of a bulky N-substituent | Asymmetric Michael Addition | dovepress.com |

| Chiral Organocatalyst | Quinine | Creation of a chiral ammonium salt | Asymmetric Aldol Reactions | units.it |

| Primary Amine Catalyst Derivative | 9-Amino(9-deoxy)epicinchonidine | Modification of the alkaloid backbone | Asymmetric Knoevenagel Condensation | nih.gov |

The development of these catalysts demonstrates a key application of this compound in leveraging natural product scaffolds to create powerful tools for modern synthetic organic chemistry. dovepress.comrsc.org

Advanced Analytical and Computational Techniques for 2 Bromobenzyl Bromide Research

Spectroscopic Characterization and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 2-bromobenzyl bromide, enabling researchers to probe its structural features and observe chemical changes in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are the primary tools employed for these purposes.

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments are routinely used to verify the identity and purity of this compound.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's hydrogen atoms. The spectrum for this compound is characterized by two main regions:

Aromatic Region: The four protons on the benzene (B151609) ring typically appear as a complex multiplet between 7.10 and 7.60 ppm. The substitution pattern on the ring leads to distinct chemical shifts and coupling patterns for each proton.

Aliphatic Region: A sharp singlet corresponding to the two benzylic protons (-CH₂Br) is observed further upfield, typically around 4.65 ppm. The integration of this signal to a value of 2H, relative to the 4H integration of the aromatic region, confirms the structure.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, seven distinct signals are expected:

Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring. The carbon atom bonded to the bromine (C-Br) and the carbon bonded to the bromomethyl group (-CH₂Br) have characteristic chemical shifts influenced by the electronegative bromine atoms.

Aliphatic Carbon: One signal for the benzylic carbon (-CH₂Br), which typically appears around 32 ppm.

Purity assessment is achieved by examining the spectra for any extraneous peaks. The relative integration of signals in the ¹H NMR spectrum can be used to quantify impurities if their structures are known.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Signal Multiplicity |

| Benzylic Protons (-CH₂Br) | ¹H | ~4.65 | Singlet |

| Aromatic Protons (Ar-H) | ¹H | ~7.10 - 7.60 | Multiplet |

| Benzylic Carbon (-CH₂Br) | ¹³C | ~32.0 | - |

| Aromatic Carbon (C-Br) | ¹³C | ~123.0 | - |

| Aromatic Carbon (C-CH₂Br) | ¹³C | ~138.0 | - |

| Other Aromatic Carbons | ¹³C | ~127.0 - 133.0 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Experiments for Complex Structural Assignments

For unambiguous assignment of all proton and carbon signals, especially in complex molecules derived from this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) map out the connectivity between atoms.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. In this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons within the aromatic ring, helping to delineate the specific coupling network and assign each aromatic signal.

HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a clear cross-peak linking the proton signal at ~4.65 ppm to the carbon signal at ~32.0 ppm, unequivocally assigning them to the -CH₂Br group. Similar correlations would be observed for each protonated carbon in the aromatic ring.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Table 2: Theoretical Exact Masses of Molecular Ion Isotopologues for C₇H₆Br₂

| Isotopologue | Formula | Theoretical Exact Mass (Da) | Relative Abundance |

| [M]⁺ | C₇H₆⁷⁹Br₂ | 247.8836 | ~25.5% |

| [M+2]⁺ | C₇H₆⁷⁹Br⁸¹Br | 249.8816 | ~50.0% |

| [M+4]⁺ | C₇H₆⁸¹Br₂ | 251.8795 | ~24.5% |

Mass Spectrometry Techniques

Low-Resolution Mass Spectrometry (LRMS) for Molecular Weight Confirmation

LRMS measures nominal masses (to the nearest integer) and is commonly used to confirm the molecular weight of a compound. nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound not only shows its molecular ion but also undergoes characteristic fragmentation. nih.gov The most prominent fragment often results from the loss of a bromine atom, leading to the formation of the 2-bromobenzyl cation. nih.gov This fragment itself shows an isotopic pattern for a single bromine atom.

Table 3: Key Ions Observed in the Low-Resolution Mass Spectrum of this compound

| Ion | Formula | Nominal m/z Values | Description |

| [M]⁺• | [C₇H₆Br₂]⁺• | 248, 250, 252 | Molecular Ion (shows pattern for 2 Br atoms) |

| [M-Br]⁺ | [C₇H₆Br]⁺ | 169, 171 | Loss of a bromine atom (shows pattern for 1 Br atom) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Loss of both bromine atoms (Tropylium ion) |

The observation of the molecular ion cluster and characteristic fragments provides strong evidence for the identity and molecular weight of this compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

In the IR spectrum of this compound, several key regions provide insight into its structure. The region from 3100 to 3000 cm⁻¹ typically shows weak to medium absorptions corresponding to the C-H stretching vibrations of the aromatic ring. The pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region can sometimes be used to determine the substitution pattern of the benzene ring.

The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. For this compound, bands in this area confirm the presence of the benzene ring. The C-H in-plane bending vibrations of the aromatic ring are typically observed between 1300 and 1000 cm⁻¹.

A crucial absorption for identifying this compound is the C-Br stretching vibration. The band corresponding to the C-Br bond of the bromomethyl group (-CH₂Br) is expected in the lower frequency region of the spectrum, generally around 680-515 cm⁻¹. The C-Br stretch from the bromine atom attached directly to the aromatic ring also falls in the fingerprint region, typically below 1000 cm⁻¹. The CH₂ bending (scissoring) vibration of the benzyl (B1604629) group is usually found around 1450 cm⁻¹.

Analysis of the complete IR spectrum allows for the confirmation of the presence of the key functional groups and the aromatic backbone of this compound, aiding in its identification and quality control.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1450 |

| CH₂ Bending (Scissoring) | ~1450 |

| Aromatic C-H In-plane Bending | 1300 - 1000 |

| C-Br Stretch (Aromatic) | < 1000 |

| C-Br Stretch (-CH₂Br) | 680 - 515 |

Chromatographic Methods for Purity and Reaction Progression

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. A common method for its analysis is reverse-phase (RP) HPLC. sielc.comsielc.com In this approach, a nonpolar stationary phase, such as a Newcrom R1 or C18 column, is used in conjunction with a polar mobile phase. sielc.comsielc.com

A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid. sielc.comsielc.com The inclusion of phosphoric acid helps to ensure good peak shape. For applications requiring compatibility with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. sielc.comsielc.com

HPLC is particularly useful for monitoring the progress of reactions involving this compound. For instance, in a substitution reaction where the bromine of the benzyl group is replaced, the product will have a different polarity than the starting material. This difference in polarity leads to a different retention time on the HPLC column, allowing for the clear differentiation between the reactant and the product. By taking aliquots of the reaction mixture at various time points and analyzing them by HPLC, the consumption of this compound and the formation of the product can be quantitatively monitored. This allows for the determination of the reaction's endpoint and can provide insights into the reaction kinetics. For example, HPLC has been used to monitor the synthesis of ligands derived from this compound. researchgate.net

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |

| Detection | UV (e.g., 212 nm) researchgate.net |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions. chemistryhall.com It is widely used in synthetic chemistry to quickly assess the status of a reaction. libretexts.org For reactions involving this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product. chemistryhall.comlibretexts.org

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). researchgate.net In a typical reaction, the product will have a different polarity compared to the starting material, this compound. This difference in polarity results in different affinities for the stationary and mobile phases, leading to different retention factors (Rf values) on the TLC plate. chemistryhall.com